molecular formula C25H29IN2O2 B14643186 Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide CAS No. 52078-66-7

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide

Cat. No.: B14643186
CAS No.: 52078-66-7
M. Wt: 516.4 g/mol
InChI Key: XFGPBUWHEYUAMX-UHFFFAOYSA-M
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Description

This compound belongs to the cyanine dye family, characterized by two benzoxazolium heterocycles linked by a conjugated propenyl chain. The substituents—3-ethyl and 5,6-dimethyl groups—modulate its electronic and steric properties, influencing solubility, optical behavior, and biological interactions. Its iodide counterion enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Cyanine dyes of this class are widely used in optical materials, biological staining, and catalysis due to their tunable absorption/emission profiles and charge-delocalized structures .

Properties

CAS No.

52078-66-7

Molecular Formula

C25H29IN2O2

Molecular Weight

516.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-5,6-dimethyl-1,3-benzoxazole;iodide

InChI

InChI=1S/C25H29N2O2.HI/c1-7-26-20-12-16(3)18(5)14-22(20)28-24(26)10-9-11-25-27(8-2)21-13-17(4)19(6)15-23(21)29-25;/h9-15H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

XFGPBUWHEYUAMX-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)OC1=CC=CC3=[N+](C4=C(O3)C=C(C(=C4)C)C)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide typically involves the reaction of 3-ethyl-5,6-dimethylbenzoxazole with an appropriate alkylating agent in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium chloride in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding benzoxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of benzoxazolium salts with different halide ions.

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and triggering apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heteroatoms, and bridge length. Key parameters include molecular structure, optical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Bridge Type Absorption (λmax, nm) Solubility Applications References
Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide C25H30IN2O2 3-ethyl, 5,6-dimethyl Propenyl ~500 (estimated) DMSO, methanol Potential cyanine dye, biological probes, catalysis
Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propenyl]-, iodide (DiOC6(3)) C29H37IN2O2 3-hexyl Propenyl 514 Ethanol, DMSO Mitochondrial membrane potential assays, optical materials
Benzimidazolium, 5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethyl-2-benzimidazolinylidene)propenyl]-1,3-diethyl-, iodide C25H27Cl4IN4 5,6-dichloro, 1,3-diethyl Propenyl 514 Methanol, DMF Apoptosis assays, P-glycoprotein activity monitoring, Alzheimer’s research
Benzothiazolium bromides (e.g., 3-Benzyl-2-[(6-R-4-oxochromen-3-yl)ethenyl]benzothiazolium bromide) Variable 3-benzyl, 4-oxochromene Ethenyl Not reported Water (limited) Plant growth modulation (auxin-like activity at 0.1–1 ppm)

Structural Variations and Electronic Effects

  • Alkyl Chain Length : The 3-hexyl derivative (DiOC6(3)) exhibits red-shifted absorption (514 nm) compared to the target compound (~500 nm estimated), attributed to extended alkyl chains enhancing π-conjugation and solvent interactions .
  • Halogenation : The dichloro-substituted benzimidazolium dye () shows similar absorption (514 nm) but increased molar extinction coefficients (195,000 cm⁻¹M⁻¹), enhancing sensitivity in fluorescence assays .
  • Heteroatom Substitution : Replacement of oxygen (benzoxazolium) with nitrogen (benzimidazolium) alters electron-withdrawing effects, impacting catalytic activity in hydrosilylation reactions .

Optical and Solubility Properties

  • The target compound’s methyl/ethyl groups improve solubility in organic solvents compared to chlorinated analogs, which require polar solvents like DMF .
  • Bridging with a propenyl group (trimethine cyanine) results in absorption in the 500–550 nm range, ideal for visible-light applications. Longer bridges (e.g., heptatrienyl in ) further red-shift absorption but reduce synthetic yield .

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